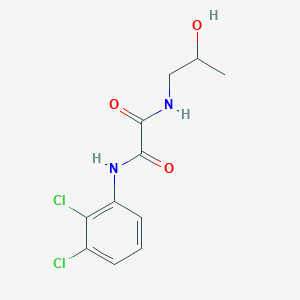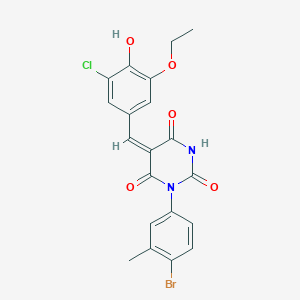![molecular formula C27H25N5O4 B3909859 N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3909859.png)
N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide
Descripción general
Descripción
The compound “N’-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide” is a complex organic molecule. It contains functional groups such as nitro group (-NO2), piperidinyl group (a type of cyclic amine), benzylidene group (a type of aromatic compound), acridinyl group (a type of polycyclic aromatic compound), and acetohydrazide group (a type of carboxylic acid derivative) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The exact structure would depend on the arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide typically involves a multi-step reaction starting from readily available precursors. Initially, 5-nitro-2-(1-piperidinyl)benzaldehyde is condensed with 2-(9-oxo-10(9H)-acridinyl)acetohydrazide under controlled conditions, using an appropriate solvent and catalyst, often at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but scaled up with optimizations for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency across batches.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: : Can be oxidized under specific conditions to form higher nitro derivatives.
Reduction: : The nitro group can be selectively reduced to an amine group under hydrogenation conditions.
Substitution: : Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzylidene ring.
Common Reagents and Conditions: : Typical reagents include hydrogenation catalysts for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation.
Major Products: : Depending on the reaction, the products can vary from amine derivatives to various substituted analogs, each retaining the core acridinyl structure but with modified functional groups.
Scientific Research Applications: N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential use as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for its potential pharmacological properties, such as anti-cancer or antimicrobial activity.
Industry: : Employed in the production of specialized materials with unique chemical properties.
Mechanism of Action: The compound exerts its effects through a combination of its structural features:
Molecular Targets and Pathways: : Targets specific enzymes or receptors in biological systems, often interacting through the nitro or acridinyl groups. These interactions can modulate biochemical pathways, leading to the compound's observed effects.
Comparison with Similar Compounds: Compared to other compounds with similar structures:
Uniqueness: : The presence of both nitro and acridinyl groups in the same molecule is relatively unique, providing a dual-functional approach in its applications.
List of Similar Compounds: : Similar compounds include those with either the acridinyl or nitrobenzylidene structures, such as acridone derivatives or nitrobenzylidene hydrazones, but lacking the combined functionality present in this compound.
There you have it, a deep dive into this compound! What next?
Propiedades
IUPAC Name |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c33-26(18-31-24-10-4-2-8-21(24)27(34)22-9-3-5-11-25(22)31)29-28-17-19-16-20(32(35)36)12-13-23(19)30-14-6-1-7-15-30/h2-5,8-13,16-17H,1,6-7,14-15,18H2,(H,29,33)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGBYKAHHPGOAN-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![5-(2,5-dimethylbenzoyl)-N-(2-hydroxyethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3909788.png)
![N-[2-(2-thienyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909803.png)


![2-({5-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B3909825.png)
![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-methoxyacetohydrazide](/img/structure/B3909831.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-methoxybenzoyl)oxime]](/img/structure/B3909835.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3909848.png)
![4-amino-N-{2-[(2-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3909861.png)
![2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B3909866.png)
![N-[3-(dimethylamino)phenyl]-4-phenoxybenzamide](/img/structure/B3909868.png)
![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3909871.png)
![3,4-dimethoxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3909878.png)
